Benzamide, 3-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]-
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Overview
Description
Benzamide, 3-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]- is an organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives typically involves the condensation of benzoic acids with amines. For Benzamide, 3-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]-, the synthesis can be achieved through a multi-step process:
Formation of the Pyridine Intermediate: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Substitution Reaction: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable methoxyphenyl halide reacts with the pyridine intermediate.
Industrial Production Methods
Industrial production of benzamide derivatives often employs scalable and efficient methods. One such method involves the use of Lewis acidic ionic liquids immobilized on diatomite earth as catalysts. This approach offers advantages such as high yield, low reaction times, and eco-friendly processes .
Chemical Reactions Analysis
Types of Reactions
Benzamide, 3-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, nucleophiles
Major Products
Oxidation: Oxidized benzamide derivatives
Reduction: Amines
Substitution: Substituted benzamide derivatives
Scientific Research Applications
Benzamide, 3-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific properties.
Agriculture: Benzamide derivatives are explored for their potential as agrochemicals, including herbicides and pesticides.
Mechanism of Action
The mechanism of action of Benzamide, 3-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(Pyrimidin-2-yl)alkyl/arylamide derivatives: Studied for their quorum sensing inhibitory effects against bacterial pathogens.
2,3-Dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
Uniqueness
Benzamide, 3-[5-[[(4-methoxyphenyl)methyl]amino]-3-pyridinyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl group and the pyridine ring enhances its potential for diverse applications in medicinal chemistry and other scientific fields.
Properties
CAS No. |
821784-64-9 |
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Molecular Formula |
C20H19N3O2 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
3-[5-[(4-methoxyphenyl)methylamino]pyridin-3-yl]benzamide |
InChI |
InChI=1S/C20H19N3O2/c1-25-19-7-5-14(6-8-19)11-23-18-10-17(12-22-13-18)15-3-2-4-16(9-15)20(21)24/h2-10,12-13,23H,11H2,1H3,(H2,21,24) |
InChI Key |
SRUCABUHBPRCRI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CN=CC(=C2)C3=CC(=CC=C3)C(=O)N |
Origin of Product |
United States |
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